molecular formula C20H23NO B1359464 2-Methyl-4'-piperidinomethyl benzophenone CAS No. 898770-93-9

2-Methyl-4'-piperidinomethyl benzophenone

Cat. No.: B1359464
CAS No.: 898770-93-9
M. Wt: 293.4 g/mol
InChI Key: WMDRKNUTYFYMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol. This compound has garnered attention for its wide range of applications in different fields of research and industry.

Scientific Research Applications

2-Methyl-4’-piperidinomethyl benzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its analgesic and anti-inflammatory effects, which may be useful in the treatment of conditions such as arthritis and neuropathic pain.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4’-piperidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with piperidine and methylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Preparation of the benzophenone derivative by reacting benzophenone with appropriate substituents.

    Step 2: Introduction of the piperidine moiety through nucleophilic substitution reactions.

    Step 3: Methylation of the piperidine nitrogen to obtain the final product.

Industrial Production Methods

Industrial production of 2-Methyl-4’-piperidinomethyl benzophenone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

  • Use of high-purity starting materials.
  • Optimization of reaction parameters such as temperature, pressure, and reaction time.
  • Implementation of purification techniques like recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methyl-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to cannabinoid receptors: Acting as a potent agonist, which is responsible for its psychoactive effects.

    Inhibit enzymes: Such as cyclooxygenase (COX), leading to its anti-inflammatory properties.

    Modulate signaling pathways: Involved in pain perception and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A parent compound with similar structural features but lacking the piperidine moiety.

    4’-Piperidinomethyl benzophenone: Similar structure but without the methyl group on the benzene ring.

    2-Methyl benzophenone: Lacks the piperidine moiety but has the methyl group on the benzene ring.

Uniqueness

2-Methyl-4’-piperidinomethyl benzophenone is unique due to the presence of both the piperidine moiety and the methyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-7-3-4-8-19(16)20(22)18-11-9-17(10-12-18)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDRKNUTYFYMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642672
Record name (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-93-9
Record name Methanone, (2-methylphenyl)[4-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.